molecular formula C10H20N2O B1592456 4-(Piperidin-4-yloxy)pyridine CAS No. 224178-65-8

4-(Piperidin-4-yloxy)pyridine

Cat. No.: B1592456
CAS No.: 224178-65-8
M. Wt: 184.28 g/mol
InChI Key: FKVKWZGVSRMDOD-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction of 4-chloropyridine with piperidine in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in further nucleophilic substitution reactions, where the piperidine moiety can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Modified pyridine compounds with different functional groups.

Scientific Research Applications

4-(Piperidin-4-yloxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine that serves as a fundamental building block in organic synthesis.

    Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring, widely used in pharmaceuticals and agrochemicals.

    4-(Piperidin-1-yl)pyridine: A structurally similar compound with a piperidine ring directly attached to the pyridine ring.

Uniqueness: 4-(Piperidin-4-yloxy)pyridine is unique due to the presence of an oxygen atom linking the piperidine and pyridine rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKDCRUEJJZIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yloxy)pyridine
Reactant of Route 2
4-(Piperidin-4-yloxy)pyridine
Reactant of Route 3
4-(Piperidin-4-yloxy)pyridine
Reactant of Route 4
4-(Piperidin-4-yloxy)pyridine
Reactant of Route 5
4-(Piperidin-4-yloxy)pyridine
Reactant of Route 6
4-(Piperidin-4-yloxy)pyridine

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